(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C22H22N4O4S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3-4,6-8,11-12,23H,5,9-10,13H2,1-2H3/b17-12- |
InChI Key |
GYIPHPATLFUAQS-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-ketonitriles or orthoesters. A representative protocol involves refluxing 2-aminopyridine with benzoylacetonitrile and trimethyl orthoformate in toluene, yielding 3-benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives in 60–89% yields . For the target compound, 9-methyl substitution is introduced by substituting benzoylacetonitrile with methyl-substituted analogs.
Key Reaction Conditions
-
Reagents : 2-Aminopyridine, methyl-substituted α-ketonitrile, trimethyl orthoformate.
-
Solvent : Toluene or ethanol.
-
Temperature : 80°C (oil bath) or reflux conditions.
Construction of the Thiazolidinone Ring
The 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one moiety is synthesized by reacting 3-methoxypropylamine with carbon disulfide and chloroacetic acid. This forms a thiourea intermediate, which undergoes cyclization under acidic conditions to yield the thiazolidinone ring .
Stepwise Procedure
-
Thiourea Formation :
-
3-Methoxypropylamine + CS2 → 3-methoxypropylthiourea.
-
-
Cyclization :
Condensation for Z-Configured Methylidene Bridge
The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-3-carbaldehyde derivative and the thiazolidinone’s active methylene group. The Z-configuration is favored by using a bulky base (e.g., piperidine) and polar aprotic solvents (e.g., DMSO), which stabilize the transition state geometrically .
Stereoselective Condensation
-
Reactants :
-
2-(Furan-2-ylmethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
-
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one.
-
-
Base : Piperidine (10 mol%).
-
Solvent : DMSO, 60°C, 8 hours.
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation is achieved via:
-
1H NMR : Resonances at δ 8.21 (pyrimidine H), δ 6.85 (furan H), δ 3.55 (OCH3).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Stereochemical Control : The Z-configuration’s reliance on kinetic control necessitates precise temperature modulation. Microwave-assisted synthesis may enhance selectivity .
-
Thiazolidinone Stability : The 2-sulfanylidene group is prone to oxidation; additives like BHT improve stability during purification .
-
Scalability : Transitioning from batch to flow chemistry could improve yields in the cyclocondensation step .
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring might be susceptible to oxidation under certain conditions.
Reduction: The pyrido[1,2-a]pyrimidine core could be reduced to form different derivatives.
Substitution: The furan moiety might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a therapeutic agent, given its unique structure and potential bioactivity.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might confer specific advantages.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: The compound could influence various cellular signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Bioactivity
The compound shares structural similarities with derivatives reported in , and 15. Key differences and their implications are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 3-(3-methoxypropyl) group in the target compound may improve solubility compared to hydrophobic analogs like 3-(1-phenylethyl) () or 3-(2-methylpropyl) (). This could enhance pharmacokinetics . The furan-2-ylmethylamino group (shared with ) may confer selectivity toward enzymes or receptors associated with cancer pathways, as furan derivatives are known to modulate ferroptosis .
Electrochemical Properties: Rhodanine derivatives in exhibit redox activity due to their conjugated systems. The target compound’s extended π-system (pyrido-pyrimidine + thiazolidinone) may similarly enable electrochemical applications, though this requires validation .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of pyrido-pyrimidine precursors with thiazolidinone intermediates. Computational tools like SHELXL () and ORTEP () are critical for confirming stereochemistry .
Biological Activity
The compound (5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan and pyrimidine moieties : These are known for their roles in biological activity.
- Thiazolidinone core : This structure is often associated with various pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Viral Proteases : Similar compounds have been shown to inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, derivatives with furan rings have demonstrated significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting a potential mechanism for antiviral activity .
- Anticancer Activity : The thiazolidinone scaffold is known for its anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 Mpro Inhibition | 1.55 - 10.76 | |
| Cytotoxicity | Vero and MDCK Cells | >100 | |
| Anticancer | Various Cancer Cell Lines | Not specified |
Case Study 1: Antiviral Efficacy
A recent study focused on the antiviral properties of furan-based compounds against SARS-CoV-2. The compound exhibited promising IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating strong inhibitory potential. The study highlighted the importance of specific structural features in maintaining potency against viral targets .
Case Study 2: Anticancer Potential
Another investigation explored the anticancer activity of thiazolidinone derivatives, emphasizing their role in inducing apoptosis in various cancer cell lines. While specific data on this compound were limited, related compounds demonstrated significant cytotoxic effects, suggesting that further exploration could yield valuable insights into its therapeutic applications .
Research Findings
- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is crucial. Studies indicate that certain substitutions can enhance potency against viral targets while maintaining low cytotoxicity .
- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity in vitro, with CC50 values exceeding 100 μM in standard cell lines such as Vero and MDCK cells . This safety profile is essential for considering further development as a therapeutic agent.
Q & A
Advanced Research Question
- Reaction path modeling : Density Functional Theory (DFT) calculates transition states and intermediates for key steps like imine formation .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, prioritizing derivatives for synthesis .
- Machine learning : Train models on reaction yield datasets to recommend optimal solvent/catalyst combinations .
What strategies resolve contradictions between experimental and computational data in mechanistic studies?
Advanced Research Question
- Iterative validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Isotopic labeling : Use ¹⁵N or ²H isotopes to trace reaction pathways (e.g., hydrogen transfer in ring closure) .
- Literature benchmarking : Cross-reference with analogous thiazolidinone systems to identify outliers .
What methodologies elucidate the mechanism of action in biological systems?
Advanced Research Question
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets affected by the compound .
- Transcriptomics : RNA sequencing to detect gene expression changes in treated vs. untreated cells .
- Metabolomics : LC-MS profiling of metabolic intermediates (e.g., ATP/ADP ratios) to assess energy pathway disruption .
How can researchers address solubility challenges in pharmacokinetic studies?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
What are best practices for validating synthetic intermediates with conflicting spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
